2,4-dimethoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide
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Overview
Description
2,4-dimethoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
The synthesis of 2,4-dimethoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of an activated benzene ring in the presence of polyphosphoric acid. This reaction is typically performed with carboxylic acid chlorides or anhydrides . Another method involves the use of boron reagents for Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds .
Chemical Reactions Analysis
2,4-dimethoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2,4-dimethoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide include other benzamides and benzoxazoles. These compounds share structural similarities but differ in their functional groups and overall reactivity. Some examples include:
- 2,4-dimethoxybenzamide
- 1,3-benzoxazole-2-ylphenylbenzamide
- 5-(propan-2-yl)-1,3-benzoxazole .
Properties
Molecular Formula |
C25H24N2O4 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2,4-dimethoxy-N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C25H24N2O4/c1-15(2)16-8-11-22-21(13-16)27-25(31-22)17-6-5-7-18(12-17)26-24(28)20-10-9-19(29-3)14-23(20)30-4/h5-15H,1-4H3,(H,26,28) |
InChI Key |
JSNNEVUCJMBXOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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